molecular formula C20H24N2O3 B154576 3-Hydroxyquinidine CAS No. 129702-12-1

3-Hydroxyquinidine

Cat. No. B154576
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-LGWHJFRWSA-N
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Description

3-Hydroxyquinidine (3-OHQ) is a major metabolite of quinidine in humans . Quinidine is an antimalarial schizonticide and an antiarrhythmic agent with class 1a activity; it is the d-isomer of quinine .


Synthesis Analysis

3-Hydroxyquinidine, the major metabolite of the Cinchona alkaloid quinidine, was prepared by synthetic chemical modification or microbial oxidation of quinidine . The structure of this metabolite has been demonstrated to be (3 S)-3-hydroxyquinidine by 1 H and 13 C NMR, IR, UV and mass spectral analysis .


Molecular Structure Analysis

The structure of 3-Hydroxyquinidine has been demonstrated to be (3 S)-3-hydroxyquinidine by 1 H and 13 C NMR, IR, UV and mass spectral analysis . The gas- and solution-phase conformational preference of the metabolite derived from molecular modelling and NOE studies are compared with the conformation observed by X-ray crystallography .


Chemical Reactions Analysis

3-Hydroxyquinidine is a major metabolite of quinidine, synthesized through chemical modification or microbial oxidation of quinidine . The structure of this metabolite has been demonstrated to be (3 S)-3-hydroxyquinidine by 1 H and 13 C NMR, IR, UV and mass spectral analysis .

Scientific Research Applications

Biomarker in Drug Metabolism Studies

3-Hydroxyquinidine, a metabolite of the Cinchona alkaloid quinidine, has been studied for its role as a biomarker in drug metabolism, particularly in assessing the activity of the CYP3A4 enzyme. Research indicates that the formation of 3-hydroxyquinidine from quinidine is catalyzed almost exclusively by CYP3A4, suggesting its potential use as an in vivo biomarker of CYP3A4 activity (Damkier & Brøsen, 2000).

Pharmacological and Electrophysiologic Effects

Studies have explored the pharmacodynamic effects of 3-hydroxyquinidine, particularly its impact on heart rate and other electrophysiologic parameters. The relationship between serum concentration of 3-hydroxyquinidine and pharmacologic effects has been investigated, showing significant correlations with QT interval prolongation (Vožeh et al., 1987). Additionally, the contributions of 3-hydroxyquinidine to electrophysiologic responses have been studied, indicating that it, along with other metabolites, can contribute to the effects of quinidine therapy (Kavanagh et al., 1989).

Synthesis and Structural Analysis

The synthesis and structural analysis of 3-hydroxyquinidine have been a subject of study, contributing to our understanding of its chemical properties and potential applications. For instance, (3S)-3-Hydroxyquinidine, the major metabolite of quinidine, has been synthesized and its structure confirmed through various spectral analyses, contributing to the understanding of its stereochemistry and conformation (Carroll et al., 1991).

Clinical Pharmacokinetics

The pharmacokinetics of 3-hydroxyquinidine have been studied in clinical settings. Research has focused on understanding its serum concentrations, clearance, and interaction with other drugs in patients, providing valuable insights for its potential therapeutic use (Wooding-Scott et al., 1987).

properties

IUPAC Name

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-LGWHJFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024742
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinidine

CAS RN

53467-23-5
Record name (9S)-6′-Methoxycinchonan-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
RA Wooding‐Scott, J Smalley, J Visco… - British journal of …, 1988 - Wiley Online Library
1. The pharmacokinetics and pharmacodynamics of quinidine and 3‐ hydroxyquinidine based upon measurements of total and unbound serum concentrations were determined after a …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
S Vozeh, M Bindschedler, HR Ha, G Kaufmann… - The American journal of …, 1987 - Elsevier
The relation between serum concentration of 3-hydroxyquinidin (3-OHO), a major metabolite of quinidine in humans, and the pharmacologic effect alone and in combination with the …
Number of citations: 14 www.sciencedirect.com
RA Wooding-Scott, J Visco, RL Slaughter - American Heart Journal, 1987 - Elsevier
… unbound concentrations of quinidine and 3-hydroxyquinidine … of unbound quinidine and unbound 3-hydroxyquinidine … active species, 3-hydroxyquinidine concentrations represent a …
Number of citations: 9 www.sciencedirect.com
F Nielsen, KK Nielsen, K Brøsen - Journal of Chromatography B …, 1994 - Elsevier
A specific and sensitive method for the quantitation of quinidine, (3S)-3-hydroxyquinidine, quinidine N-oxide, and dihydroquinidine in plasma and urine has been developed. The …
Number of citations: 37 www.sciencedirect.com
H Zhang, PF Coville, RJ Walker… - British journal of …, 1997 - Wiley Online Library
… These findings could of quinidine appear to be 3-hydroxyquinidine… to form 3-hydroxyquinidine and quinidine-N-oxide … which had a similar retention time to 3-hydroxyquinidine, but this …
Number of citations: 87 bpspubs.onlinelibrary.wiley.com
DE Drayer, M Hughes, B Lorenzo… - Clinical …, 1980 - Wiley Online Library
In the sera from 42 patients receiving quinidine, (3S)‐3‐hydroxyquinidine (3‐OH), an active metabolite of quinidine, and quinidine were determined by high‐pressure liquid …
Number of citations: 39 ascpt.onlinelibrary.wiley.com
F IvyáCarroll, S WayneáMascarella - Journal of the Chemical …, 1991 - pubs.rsc.org
… 3-hydroxyquinidine by 'H and 13C NMR, IR, UV and mass spectral analysis. Previously published comparisons of the 13C NM R spectra of 3- hydroxyquinidine … (3S)-3-Hydroxyquinidine …
Number of citations: 0 pubs.rsc.org
FI Carroll, A Philip, MC Coleman - Tetrahedron Letters, 1976 - Elsevier
… and their structures were shown to be 3-hydroxyquinidine … 18 -- -* (35)-3-Hydroxyquinidine (3) which has the 3-hydroxyl z … (3@-3-Hydroxyquinidine (2) which contains the 3-hydroxyl …
Number of citations: 32 www.sciencedirect.com
TL Nielsen, BB Rasmussen, JP Flinois, P Beaune… - … of Pharmacology and …, 1999 - ASPET
… An HPLC method was developed to assay the metabolites (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX) formed during incubation with microsomes from human …
Number of citations: 112 jpet.aspetjournals.org
LD Bowers, KM Nelson, R Connor… - Therapeutic drug …, 1985 - journals.lww.com
… We present here evidence to support the action of (3S)-3hydroxyquinidine (3-OHQ) in life-threatening cardiotoxicity, including a case report of the episode that prompted this …
Number of citations: 5 journals.lww.com

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